Copper (I) diphenylphosphinate

CAS No.: 1011257-42-3

Cat. No.: VC3758455

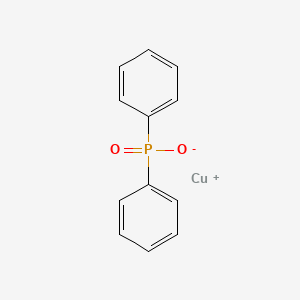

Molecular Formula: C12H10CuO2P

Molecular Weight: 280.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1011257-42-3 |

|---|---|

| Molecular Formula | C12H10CuO2P |

| Molecular Weight | 280.73 g/mol |

| IUPAC Name | copper(1+);diphenylphosphinate |

| Standard InChI | InChI=1S/C12H11O2P.Cu/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,(H,13,14);/q;+1/p-1 |

| Standard InChI Key | SVIKVYNAINDOJS-UHFFFAOYSA-M |

| SMILES | C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)[O-].[Cu+] |

| Canonical SMILES | C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)[O-].[Cu+] |

Introduction

Synthesis Methods

The synthesis of Copper (I) diphenylphosphinate involves coordination chemistry principles that enable the formation of this organometallic complex. While detailed synthetic routes specifically for this compound are somewhat limited in the available literature, related copper(I) phosphine complexes provide valuable insights into potential synthetic approaches.

The synthesis of similar copper(I) complexes often involves the reaction of copper(I) halides with appropriate phosphorus-containing ligands. For instance, the preparation of diphenylphosphine complexes of copper(I) halides has been documented, yielding structures such as [Ph2PHCu·X]4, [(Ph2PH)2Cu·X]2, and (Ph2PH)3Cu·X (where X represents a halide) . These synthetic methods might be adapted for the preparation of Copper (I) diphenylphosphinate with appropriate modifications.

Synthetic considerations typically include:

-

Selection of appropriate copper(I) precursors

-

Careful control of reaction conditions to prevent oxidation of copper(I) to copper(II)

-

Maintenance of an inert atmosphere during synthesis

-

Purification techniques suitable for organometallic compounds

The synthesis must be carefully controlled, as copper(I) compounds can be sensitive to oxidation in the presence of air, potentially converting to copper(II) species and affecting the purity and properties of the final product.

Reactivity and Chemical Behavior

Copper (I) diphenylphosphinate exhibits chemical behavior characteristic of copper(I) organometallic compounds, with particular emphasis on its role in mediating coupling reactions. The compound's reactivity is significantly influenced by the coordination environment provided by the diphenylphosphinate ligand.

One of the most notable aspects of its chemical behavior is its ability to participate in palladium-catalyzed coupling reactions. Specifically, Copper (I) diphenylphosphinate serves as a mediator in the coupling of thiol esters with organostannanes under neutral reaction conditions . This reactivity highlights its importance in synthetic organic chemistry, particularly in transformations that require mild conditions.

The reaction mechanism likely involves coordination of the reagents to the copper center, facilitating the coupling process through electronic and/or steric effects. The copper(I) center may participate in single-electron transfer processes, which are common in copper-mediated transformations.

Copper(I) complexes often exhibit dynamic behavior in solution, with potential ligand exchange and structural rearrangements. Related studies on copper(I) diphenylphosphine complexes have shown that their dissociation in solution can be monitored through changes in electronic spectra . This suggests that Copper (I) diphenylphosphinate might similarly display interesting solution dynamics that influence its reactivity in various chemical environments.

Applications in Organic Synthesis

Copper (I) diphenylphosphinate has emerged as a valuable compound in organic synthesis, particularly in catalytic applications. Its most documented application is in ketone synthesis under neutral conditions, where it plays a crucial role as a mediator in palladium-catalyzed coupling reactions .

The compound facilitates the coupling of thiol esters with organostannanes under neutral reaction conditions, providing a versatile approach to ketone synthesis . This methodology complements other approaches, such as the coupling of thiol esters with boronic acids using dual thiophilic-borophilic activation . The ability to perform these transformations under neutral conditions represents a significant advantage when working with substrates containing sensitive functional groups.

Table 2: Applications of Copper (I) Diphenylphosphinate in Organic Synthesis

The effectiveness of Copper (I) diphenylphosphinate in these transformations likely stems from its unique electronic and structural properties. The copper(I) center, with its d10 electronic configuration, can participate in various modes of reactivity, including coordination, redox processes, and transmetalation, making it a versatile catalyst or co-catalyst in organic synthesis.

Comparison with Similar Compounds

Copper (I) diphenylphosphinate belongs to a broader family of copper(I) complexes with phosphorus-containing ligands. Comparing it with similar compounds highlights its unique properties and contextualizes its behavior and applications.

The literature documents various diphenylphosphine complexes of copper(I) halides, including structures such as [Ph2PHCu·X]4, [(Ph2PH)2Cu·X]2, (Ph2PH)3Cu2Cl2, and (Ph2PH)3Cu·X (where X represents a halide) . These compounds differ from Copper (I) diphenylphosphinate in the nature of the phosphorus-containing ligand (diphenylphosphine versus diphenylphosphinate) and in the presence of halides.

Studies on these related compounds have revealed "marked differences in the electronic spectra" that enable monitoring of their dissociation in solution . Interestingly, there was "no evidence for an intermediate species between (Ph2PH)3Cu·X and (Ph2PH)Cu·X during solution decomposition, despite the isolation of the intermediate stoicheiometries in the solid state" . This observation suggests complex solution dynamics that might also be relevant to understanding the behavior of Copper (I) diphenylphosphinate.

Table 3: Comparison of Copper (I) Diphenylphosphinate with Related Copper(I) Complexes

The differences in structure and bonding between these compounds likely influence their reactivity, stability, and applications. The diphenylphosphinate ligand in Copper (I) diphenylphosphinate, with its P=O and P-O- groups, would be expected to have different electronic and steric effects compared to the diphenylphosphine ligand, potentially contributing to its unique catalytic properties.

Current Research and Future Directions

Current research on Copper (I) diphenylphosphinate appears to focus predominantly on its applications in organic synthesis, particularly in catalytic processes. The documented use of this compound in ketone synthesis under neutral conditions represents an important contribution to synthetic methodology .

Future research directions might explore:

-

Expanded catalytic applications beyond ketone synthesis, potentially including other coupling reactions and transformations

-

Detailed mechanistic studies to elucidate how Copper (I) diphenylphosphinate functions in various catalytic processes

-

Structural modifications to enhance stability, activity, or selectivity for specific applications

-

Investigation of potential applications in materials science, such as in the development of copper-based materials with unique properties

-

Exploration of any potential biological activities or applications in bioinorganic chemistry

The versatility of copper(I) complexes, combined with the unique properties imparted by the diphenylphosphinate ligand, suggests that Copper (I) diphenylphosphinate might have untapped potential in various fields of chemistry and related disciplines.

Research gaps include comprehensive characterization of its physical and chemical properties, detailed spectroscopic analysis, and exploration of its behavior in different reaction environments. Addressing these gaps would provide a more complete understanding of this compound and potentially unveil new applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume